molecular formula C11H15N5 B5850402 3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine

3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B5850402
M. Wt: 217.27 g/mol
InChI Key: OKUUFOYWFBRJMV-UHFFFAOYSA-N
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Description

“3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine” is a chemical compound with the molecular formula C11H15N5 . It has an average mass of 217.270 Da and a monoisotopic mass of 217.132751 Da .


Synthesis Analysis

The synthesis of “3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine” and similar compounds has been a topic of interest in medicinal chemistry . Various synthetic approaches have been developed, providing quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . These methods have been used to create a small library of triazolopyrazines with a variety of substituents in position 3 .


Molecular Structure Analysis

The molecular structure of “3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine” is based on a triazolopyridazine core . This core structure is a common feature in many biologically active compounds and is considered a “privileged structure” in medicinal chemistry .


Physical And Chemical Properties Analysis

“3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine” has a molecular formula of C11H15N5, an average mass of 217.270 Da, and a monoisotopic mass of 217.132751 Da .

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have been found to exhibit antimicrobial activity . A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Antifungal Activity

Triazole nucleus is present as a central structural component in a number of antifungal drugs . The antifungal drugs based on azole moiety include itraconazole, voriconazole, ravuconazole, and fluconazole .

Anticancer Activity

Triazole derivatives have been found to exhibit anticancer activity . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Antioxidant Activity

Triazole derivatives have also been found to exhibit antioxidant activity . They can bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities .

Anti-inflammatory Activity

Triazole derivatives have been found to exhibit anti-inflammatory activity . They can bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities .

Antidepressant Activity

Triazole derivatives have been found to exhibit antidepressant activity . They can bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities .

Antihypertensive Activity

Triazole derivatives have been found to exhibit antihypertensive activity . They can bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities .

Antidiabetic Activity

Triazole derivatives have been found to exhibit antidiabetic activity . They can bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities .

Future Directions

The development of “3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine” and similar compounds represents an exciting area of research in medicinal chemistry . Future work may focus on further exploring the synthetic routes to these compounds, investigating their biological activity, and optimizing their properties for potential therapeutic applications .

properties

IUPAC Name

3-methyl-6-piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-9-12-13-10-5-6-11(14-16(9)10)15-7-3-2-4-8-15/h5-6H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUUFOYWFBRJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine

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